2-Anilino-6-Dibutylamino-3-Methylfluoran

Übersicht

Beschreibung

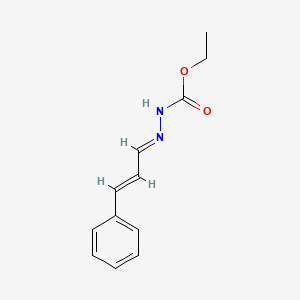

2-Anilino-3-methyl-6-(dibutylamino)fluoran, also known as 6-DBAF, is an organic compound that belongs to the family of fluoroanilines. It is a colorless solid with a molecular weight of 393.56 g/mol and a melting point of 95-97°C. 6-DBAF is a versatile compound that is widely used in various scientific research applications such as drug synthesis, analytical chemistry, and materials science. It has a wide range of biochemical and physiological effects that make it an attractive choice for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Lichtgesteuerte Phasenwechselmaterialien (PCMs)

2-Anilino-6-Dibutylamino-3-Methylfluoran spielt eine entscheidende Rolle bei der Entwicklung von temperaturgesteuerten, lichtgesteuerten Phasenwechselmaterialien (PCMs) . Diese PCMs haben aufgrund ihrer Fähigkeit, sichtbares Licht in thermische Energie umzuwandeln und als latente Wärme zu speichern, Aufmerksamkeit erregt .

Thermochrome Phasenwechselmaterialien (TC-PCMs)

Diese Verbindung wurde erfolgreich in thermochrome Phasenwechselmaterialien (TC-PCMs) integriert, um ein lichtgesteuertes Phasenwechselmaterialsystem mit Temperatureigenschaften zu schaffen . Die thermochromen Materialien waren bei Raumtemperatur schwarz, und als 1-Hexadecanol in einen amorphen Zustand schmolz, verblasste die Farbe .

Photothermische Umwandlung

Thermochrome Phasenwechselmaterialien (TC-PCMs) wurden hergestellt, indem this compound (ODB-2) und Bisphenol A (BPA) in verschiedenen Anteilen in 1-Hexadecanol (1-HD) eingebracht wurden. Die photothermische Umwandlungsleistung wurde mit Sonnenstrahlung (niedrige Leistung von 0,09 W/cm2) und einer Xenonlampe (bei einer hohen Leistung von 0,14 W/cm2) untersucht .

Temperaturregelung

Die TC-PCMs zeigten aufgrund von Variationen in der Absorption eine niedrige Gleichgewichtstemperatur. Insbesondere konnte die Temperatur von TC-PCM 180 (ODB-2, Bisphenol A und 1-HD-Verhältnis 1:2:180) bei etwa 54 °C stabilisiert werden .

Gesteuerte Freisetzungseigenschaft

Diese Substanz wurde verwendet, um die präzise Charakterisierung der gesteuerten Freisetzungseigenschaft zu untersuchen, was für schaltbare Mikrokapseln für die Medikamentenabgabe und Informationsaufzeichnung interessant sein wird .

Fluoreszierender Farbstoff

this compound ist ein wichtiger organischer Fluoreszenzfarbstoff, der im chemischen Bereich weit verbreitet ist .

Wirkmechanismus

Target of Action

The primary target of 2-Anilino-6-dibutylamino-3-methylfluoran is visible light in the electromagnetic spectrum . The compound exhibits excellent light absorption capabilities, particularly in the visible region .

Mode of Action

When exposed to UV light, this compound undergoes a reversible color change from colorless to a vivid blue or purple hue . This color change is reversed, and the compound reverts back to its original colorless state once removed from UV radiation .

Biochemical Pathways

The compound plays a crucial role in the development of temperature-controlled light-driven phase change materials (PCMs) systems . These PCMs have garnered attention for their ability to convert visible light into thermal energy and store it as latent heat .

Pharmacokinetics

This ensures its performance over multiple heating and cooling cycles without significant degradation or loss of functionality .

Result of Action

The result of the compound’s action is the conversion of visible light into thermal energy, which can be stored as latent heat . This property makes it an ideal candidate for light-driven systems .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . Its distinctive optical properties and thermochromic behavior, meaning its color changes with temperature variations, make it suitable for a range of applications including pressure-sensitive copying systems, anti-counterfeiting labels, and security inks .

Safety and Hazards

Zukünftige Richtungen

2-Anilino-6-dibutylamino-3-methylfluoran has been successfully incorporated into thermochromic phase change materials (TC-PCMs) to create a light-driven phase change material system with temperature-control properties . By introducing this compound and bisphenol A (BPA) into 1-hexadecanol (1-HD), the TC-PCMs demonstrated the ability to convert visible light into thermal energy and store it as latent heat . This application potential lies in various fields, including thermal energy storage systems, smart windows, and temperature-sensitive devices .

Biochemische Analyse

Biochemical Properties

2-Anilino-3-methyl-6-(dibutylamino)fluoran plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It exhibits excellent light absorption capabilities in the visible region of the electromagnetic spectrum, allowing it to efficiently convert visible light into thermal energy . This compound interacts with enzymes and proteins, facilitating biochemical assays and acting as a pH indicator . The nature of these interactions is primarily based on its fluorescent properties, which enable the detection and measurement of biochemically active substances in living cells .

Cellular Effects

2-Anilino-3-methyl-6-(dibutylamino)fluoran influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s fluorescent properties allow it to bind to specific proteins or nuclei within the cell, enabling the visualization and measurement of cellular activities . This interaction can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Anilino-3-methyl-6-(dibutylamino)fluoran involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity. These interactions can result in the inhibition or activation of enzymes, thereby influencing various biochemical pathways. Additionally, the compound’s ability to bind to DNA can lead to changes in gene expression, further affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Anilino-3-methyl-6-(dibutylamino)fluoran change over time. The compound exhibits good thermal stability, ensuring its performance over multiple heating and cooling cycles without significant degradation . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper handling and storage to maintain its efficacy .

Dosage Effects in Animal Models

The effects of 2-Anilino-3-methyl-6-(dibutylamino)fluoran vary with different dosages in animal models. At lower dosages, the compound can effectively interact with target biomolecules without causing significant adverse effects . At higher dosages, toxic or adverse effects may be observed, including potential health risks . It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

2-Anilino-3-methyl-6-(dibutylamino)fluoran is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound’s metabolic pathways include its conversion into different metabolites, which can influence metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within the cell, highlighting the importance of understanding its metabolic pathways for effective application in biochemical assays .

Transport and Distribution

The transport and distribution of 2-Anilino-3-methyl-6-(dibutylamino)fluoran within cells and tissues involve specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall efficacy. Understanding the transport and distribution mechanisms is essential for optimizing its use in various applications .

Subcellular Localization

2-Anilino-3-methyl-6-(dibutylamino)fluoran exhibits specific subcellular localization, which can impact its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is crucial for its role in biochemical assays and other applications, as it ensures the compound interacts with the intended biomolecules .

Eigenschaften

IUPAC Name |

2'-anilino-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N2O3/c1-4-6-19-37(20-7-5-2)26-17-18-29-33(22-26)39-32-21-24(3)31(36-25-13-9-8-10-14-25)23-30(32)35(29)28-16-12-11-15-27(28)34(38)40-35/h8-18,21-23,36H,4-7,19-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAILNNJDMIMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029817 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one-6'-(dibutylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

89331-94-2 | |

| Record name | 6′-(Dibutylamino)-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89331-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anilino-3-methyl-6-(dibutylamino)fluoran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089331942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one-6'-(dibutylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)spiro[isobenzofuran-1(3H),9-(9H)-xanthen]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ANILINO-3-METHYL-6-(DIBUTYLAMINO)FLUORAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H1E1033W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2-Anilino-6-dibutylamino-3-methylfluoran (ODB-2) in scientific research?

A1: ODB-2 is primarily studied for its thermochromic properties. It has been investigated as a key component in light-driven phase change materials (PCMs) []. These materials have the ability to convert light energy into thermal energy and store it as latent heat. ODB-2's ability to change color with temperature allows for the creation of PCM systems with temperature-control features, preventing overheating by modulating light absorption.

Q2: How does the structure of this compound (ODB-2) affect its release from microcapsules?

A2: While the provided research doesn't delve into the specific structural influence of ODB-2 on its release from microcapsules, it highlights its role as an indicator in a controlled release system []. The research focuses on microcapsules with a photo-crosslinkable polyurethane acrylate (PUA) shell. ODB-2 is encapsulated alongside another compound, 4-hydroxy-4'-isopropoxydiphenylsulfone (D-8). Upon heating, D-8 reacts with ODB-2, leading to a color change that researchers can measure. The PUA shell can be manipulated through UV irradiation, affecting the release of D-8 and subsequently, the observed color change. This system allows for studying controlled release mechanisms in microcapsules.

Q3: What are the limitations of existing synthesis methods for m-aminophenol, a precursor to compounds like ODB-2?

A3: Current industrial methods to synthesize m-aminophenol, a precursor used in the production of ODB-2, often face drawbacks []. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide](/img/structure/B1226297.png)

![3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B1226298.png)

![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1226301.png)

![4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide](/img/structure/B1226304.png)

![N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1226305.png)

![[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1226309.png)

![N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1226312.png)

![3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester](/img/structure/B1226313.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1226314.png)